molecular formula C21H24N2O5 B12742865 beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid CAS No. 141245-91-2

beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid

Cat. No.: B12742865
CAS No.: 141245-91-2
M. Wt: 384.4 g/mol
InChI Key: QVCVVRKOZPJBIX-UHFFFAOYSA-N
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Description

beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core and a propanoic acid side chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid typically involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the propanoic acid side chain. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Propanoic Acid Side Chain: This step may involve the use of reagents such as alkyl halides or esters in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the methoxy groups.

    Reduction: Reduction reactions may target the benzimidazole core or the propanoic acid side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Researchers may investigate its efficacy and safety in treating various diseases, leveraging its unique chemical properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4,5-Trimethoxyphenyl)methyl)-1H-benzimidazole
  • beta-Methyl-1H-benzimidazole-1-propanoic acid
  • 3,4,5-Trimethoxybenzyl benzimidazole

Uniqueness

Compared to similar compounds, beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

141245-91-2

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

3-[2-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-1-yl]butanoic acid

InChI

InChI=1S/C21H24N2O5/c1-13(9-20(24)25)23-16-8-6-5-7-15(16)22-19(23)12-14-10-17(26-2)21(28-4)18(11-14)27-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25)

InChI Key

QVCVVRKOZPJBIX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C2=CC=CC=C2N=C1CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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